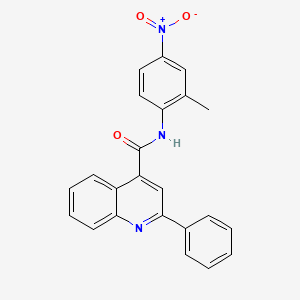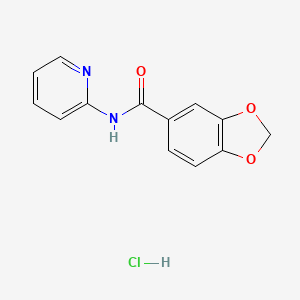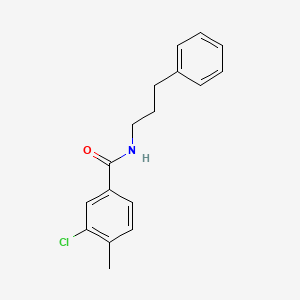
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide, also known as MNQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNQ belongs to the class of quinoline derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. This compound may also induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that are involved in programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, this compound has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has also been extensively studied for its potential applications in scientific research, which makes it a well-characterized compound. However, this compound also has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. This compound also has low solubility in water, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the research on N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide. One potential direction is to investigate the potential applications of this compound in the treatment of various cancers. Another potential direction is to investigate the mechanism of action of this compound in more detail. Furthermore, future research could focus on developing more efficient synthesis methods for this compound and its derivatives. Overall, this compound has shown great potential for its applications in scientific research, and further research is needed to fully understand its potential.
Méthodes De Synthèse
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide can be synthesized through a multi-step process that involves the condensation of 2-methyl-4-nitroaniline with ethyl acetoacetate, followed by cyclization and subsequent reaction with phenyl isocyanate. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, this compound has been shown to induce apoptosis, which is a programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-15-13-17(26(28)29)11-12-20(15)25-23(27)19-14-22(16-7-3-2-4-8-16)24-21-10-6-5-9-18(19)21/h2-14H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAVQCXESUWQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-7-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5139669.png)
![1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5139676.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5139684.png)
![1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5139693.png)
![1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol](/img/structure/B5139695.png)
![2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B5139703.png)


![1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139723.png)
![2-[ethyl(isonicotinoyl)amino]benzoic acid](/img/structure/B5139724.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139732.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5139737.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5139754.png)
